molecular formula C4H8O4 B1670274 D-Erythrose CAS No. 583-50-6

D-Erythrose

Cat. No.: B1670274
CAS No.: 583-50-6
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
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Description

D-Erythrose is a tetrose saccharide with the chemical formula C₄H₈O₄. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer of erythrose is this compound, which is a diastereomer of D-threose. This compound was first isolated in 1849 from rhubarb by the French pharmacist Louis Feux Joseph Garot and was named for its red hue in the presence of alkali metals .

Mechanism of Action

Target of Action

D-Erythrose primarily targets enzymes in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . The key enzymes include 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play a significant role in the conversion of this compound-4-phosphate (E4P) into various downstream products.

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and this compound-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) . This interaction results in changes in the metabolic pathways, leading to the production of different compounds.

Biochemical Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It is also part of the pentose phosphate pathway, where it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . These pathways are crucial for various cellular functions, including energy production and nucleotide synthesis.

Pharmacokinetics

It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed in the body . Its metabolism likely involves its conversion into other compounds through the action of various enzymes .

Result of Action

The action of this compound at the molecular and cellular levels leads to various effects. For instance, it has been shown to have antitumor activity against colon cancer, significantly reducing tumor weight and increasing tumor cell apoptosis . In another study, this compound was found to enhance nitrogenase activity in certain bacterial species .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of certain metal ions, such as Zn^2+, can enhance the activity of erythrose reductase, an enzyme that interacts with this compound . Additionally, the osmotic pressure of the environment can affect the production of erythritol, a compound derived from this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Erythrose can be synthesized through several methods. One notable method involves the selective degradation of D-glucose to di-O-formyl-D-erythrose by oxidation with lead tetraacetate. The ester groups are then hydrolyzed to yield this compound with an overall yield of at least 80% . Another method involves the cyanohydrin synthesis, where this compound is used as a starting material to produce D-arabinose and D-ribose .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-glucose using lead tetraacetate in acetic acid solution. The reaction is carried out by adding two moles of the powdered oxidant per mole of glucose. The divalent lead is removed, and the solvent is distilled to obtain a clear, colorless syrup of this compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

This compound’s unique configuration and involvement in key metabolic pathways make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
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Record name D-Erythrose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-51-6, 583-50-6
Record name (±)-Erythrose
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Record name D-Erythrose
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Record name Erythrose
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Record name D-Erythrose
Source EPA DSSTox
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Record name D-erythrose
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Record name ERYTHROSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does D-Erythrose affect tumor cell metabolism?

A2: One hypothesis suggests that this compound administration may lead to increased CO2 production in the cytosol or mitochondria of tumor cells. [] This CO2, in the presence of carbonic anhydrase, can contribute to intracellular acidosis, potentially leading to cancer cell death due to their increased lactate production.

Q2: Does this compound interact with specific targets in the cell?

A3: While the exact target of this compound in tumor cells is not fully understood, its administration seemingly disrupts cellular metabolism. One hypothesis points towards increased CO2 production and intracellular acidosis. [] Further research is needed to definitively identify the specific targets and downstream effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H8O4, and its molecular weight is 120.10 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure, purity, and isotopic composition.

Q5: Does this compound play a role in any known enzymatic reactions?

A5: Yes, this compound, specifically its phosphorylated form, this compound 4-phosphate, is a key substrate in several enzymatic reactions:

  • Pentose phosphate pathway: this compound 4-phosphate is an intermediate in this metabolic pathway, crucial for generating NADPH and pentose sugars. []
  • Shikimate pathway: this compound 4-phosphate, alongside phosphoenolpyruvate, serves as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the enzyme catalyzing the first step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids in bacteria, fungi, and plants. [, , ]

Q6: Have there been any computational studies on this compound and its derivatives?

A9: Yes, computational studies have been performed on this compound derivatives. One study utilized computational methods to investigate the mechanism of 1,3-dipolar cycloadditions to a this compound 1,3-dioxane template. [] The results indicated a concerted mechanism with low activation energies and high stereoselectivity.

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